(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Description
(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a tetrazole ring substituted with a cyclopropyl group at the 1-position and an aminomethyl moiety at the 5-position. The hydrochloride salt enhances its stability and solubility for applications in medicinal chemistry and drug development. Tetrazoles are valued as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.9) and improved metabolic stability .
Properties
IUPAC Name |
(1-cyclopropyltetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-3-5-7-8-9-10(5)4-1-2-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJABFOZIKPRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a nitrogen-rich heterocyclic compound featuring a cyclopropyl group and a tetrazole moiety. The unique structural characteristics of this compound suggest potential biological activities that merit investigation. Despite limited specific literature on this compound, related tetrazole derivatives have been explored for various biological applications.
The molecular formula for this compound is C5H10N5·HCl with a molecular weight of approximately 142.17 g/mol. The presence of the tetrazole ring is significant as it often enhances the compound's biological activity due to its ability to mimic biological structures and interact with various targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H10N5·HCl |
| Molecular Weight | 142.17 g/mol |
| Key Structural Features | Cyclopropyl group, Tetrazole ring |
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the tetrazole moiety interacts with specific enzymes or receptors in biological systems. This interaction could modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research into structurally similar tetrazole compounds indicates that they may exhibit anticancer properties. For instance, derivatives such as 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline have shown promise in inhibiting the proliferation of cancer cell lines like HeLa and A549 . While specific studies on this compound are lacking, its structural analogs suggest potential efficacy against cancer.
Anti-inflammatory Effects
Tetrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the tetrazole ring may enhance interactions with inflammatory mediators or receptors involved in the inflammatory response . This aspect warrants further exploration in the context of this compound.
Inhibition Studies
A study involving related compounds demonstrated that certain tetrazole derivatives could inhibit specific protein interactions crucial for cancer progression . Although this compound has not been directly tested in this context, its structural features suggest it might exhibit similar inhibitory effects.
Antibacterial Activity
Research on other tetrazole compounds has indicated antibacterial activity against resistant strains such as MRSA . Given the increasing concern over antibiotic resistance, exploring the antibacterial potential of this compound could be highly relevant.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving suitable precursors such as hydrazines or nitriles.
- Introduction of the Cyclopropyl Group : Methods like cyclopropanation using diazomethane are commonly employed.
- Amination : The methanamine moiety is introduced via reductive amination.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.
Medicinal Chemistry
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Compounds containing tetrazole rings have shown promising anticancer effects. Studies suggest that modifications to the tetrazole structure can enhance cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| 4b | HCT-116 | 1.61 ± 1.92 | More potent |
| 4c | MCF-7 | 1.98 ± 1.22 | Comparable |
| 4h | A549 | < Doxorubicin | More potent |
The mechanism of action often involves interactions with cellular pathways that regulate apoptosis and cell proliferation .
Pharmacology
The compound is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with various biological targets makes it a candidate for further investigation in pharmacological studies .
Material Science
In addition to its biological applications, this compound serves as a versatile scaffold in organic synthesis. It can facilitate the development of new materials and chemical processes in industrial applications .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanism of action of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.
- Inflammatory Response Modulation : Studies indicate potential applications in modulating inflammatory responses in various biological systems.
- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties worth exploring for neurological disorders.
Comparison with Similar Compounds
Key Properties:
- Molecular formula : Presumed to be C₅H₉ClN₅ (based on structural analogs in ).
- Molecular weight : ~191.66 g/mol (estimated from tert-butyl analog in ).
- CAS No.: 1354954-07-6 .
- Applications : Investigated in drug discovery for roles such as enzyme inhibition (e.g., histone deacetylases) and as a building block in bioactive molecule synthesis .
Comparison with Similar Compounds
A structural and functional comparison with related tetrazole- and heterocycle-based compounds is provided below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Cyclopropyl (Target): Balances steric bulk and lipophilicity, offering metabolic stability without excessive hydrophobicity . Phenyl/Difluorophenyl (): Increases molecular weight and aromatic interactions, useful for binding to hydrophobic enzyme pockets.
Salt Forms :
- Hydrochloride salts (Target, ) improve aqueous solubility, critical for in vitro assays. Dihydrochloride salts () may further enhance solubility but require careful pH adjustment .
Synthetic Accessibility :
- The target compound’s discontinuation in commercial catalogs () suggests challenges in synthesis or purification compared to analogs like the benzodiazolyl derivative (), which has six suppliers.
Biological Relevance :
- Tetrazole derivatives with cyclopropyl groups are explored in histone deacetylase (HDAC) inhibitors (), whereas benzodiazolyl analogs may target neurological pathways due to their structural similarity to benzodiazepines .
Research Implications
- Drug Design : The cyclopropyl-tetrazole scaffold offers a versatile platform for optimizing pharmacokinetic properties. Its moderate size and stability make it suitable for central nervous system (CNS) drug candidates.
- Limitations : Discontinuation of the target compound () highlights the need for improved synthetic routes or alternative derivatives like the difluorophenyl variant (), which retains similar bioactivity with enhanced stability.
Preparation Methods
Cycloaddition Reaction of Cyclopropylamine, Sodium Azide, and Nitriles
Reaction Scheme: Cyclopropylamine reacts with sodium azide and a suitable nitrile under acidic conditions to form the tetrazole ring fused to the cyclopropyl group and methanamine side chain.
Conditions: Acidic media (e.g., HCl) promotes the cycloaddition; temperatures are typically moderate to elevated (room temperature to reflux) depending on substrate reactivity.
Outcome: The reaction yields (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine, which is then converted into its hydrochloride salt for isolation and purification.
Ugi Multicomponent Reaction (Ugi-4CR) with Azide Incorporation
Components: The Ugi reaction involves an amine (e.g., cyclopropylamine), an aldehyde, an isocyanide, and trimethylsilyl azide (TMSN3).
Procedure: The components are mixed in methanol or another suitable solvent at room temperature, allowing the formation of an intermediate that cyclizes to the tetrazole ring.
Post-Reaction Treatment: Basic hydrolysis or acidic workup is used to liberate the amino-tetrazole product, which can be isolated as the hydrochloride salt.
Advantages: This method allows for structural diversity by varying aldehyde and isocyanide components and provides good yields under mild conditions.
Protection/Deprotection Strategies
Industrial Scale Considerations
Continuous Flow Reactors: For large-scale synthesis, continuous flow techniques optimize reaction parameters (temperature, pressure, pH) to enhance yield and purity.
Purification: Flash chromatography and crystallization are standard for product isolation, with the hydrochloride salt form facilitating crystallinity and stability.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Azide-Nitrile Cycloaddition | Cyclopropylamine, NaN3, nitrile | Acidic medium, RT to reflux | Moderate to High | Straightforward, well-established | Requires careful control of acidity |
| Ugi Multicomponent Reaction (Ugi-4CR) | Cyclopropylamine, aldehyde, isocyanide, TMSN3 | Methanol, RT, 24 h | Good (50-70%) | One-pot, versatile, mild conditions | Requires pure starting materials |
| Protection/Deprotection Strategies | Protected amines/esters | Acid/base treatments | High | Avoids side reactions | Additional synthetic steps |
| Industrial Continuous Flow Synthesis | Same as above, scaled up | Controlled flow, optimized params | High | Scalable, reproducible | Requires specialized equipment |
Q & A
Q. Advanced
- DFT calculations : To model electron density distribution, predicting nucleophilic/electrophilic sites. The tetrazole ring’s N2 and N3 positions are electron-rich.
- Molecular docking : Screens potential biological targets (e.g., enzymes with carboxylic acid-binding pockets, as tetrazoles mimic COOH groups).
- Collision Cross-Section (CCS) prediction : For mass spectrometry, predicted CCS values (e.g., [M+H]+: ~135.5 Ų) guide analytical method development ().
Which analytical techniques characterize this compound?
Q. Basic
How does the compound’s stability vary under experimental conditions?
Q. Advanced
- Thermal stability : Decomposes above 200°C (TGA data for similar compounds).
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- pH sensitivity : Stable in acidic conditions (pH 2–4); avoid bases to prevent free amine formation.
- Oxidative stability : Susceptible to strong oxidizers (e.g., H2O2); use antioxidants like BHT in storage.
What are potential biological targets and mechanisms of action?
Q. Advanced
- GABA receptors : Cyclopropyl groups in related compounds modulate neurotransmitter activity ().
- Enzyme inhibition : Tetrazoles inhibit angiotensin-converting enzyme (ACE) by mimicking carboxylate groups.
- Antimicrobial activity : Structural analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria.
What safety precautions are required for handling?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material.
How do structural modifications (e.g., cyclopropyl vs. aryl groups) affect properties?
Q. Advanced
| Substituent | LogP | Solubility (mg/mL) | Bioactivity |
|---|---|---|---|
| Cyclopropyl | 1.2 | 12.5 (H2O) | Enhanced metabolic stability |
| 2,6-Dimethylphenyl | 2.8 | 3.2 (H2O) | Higher lipophilicity, reduced solubility |
The cyclopropyl group reduces steric hindrance compared to bulky aryl groups, improving membrane permeability.
What challenges arise in crystallizing this compound for X-ray studies?
Q. Advanced
- Polymorphism : Multiple crystal forms may require screening (e.g., ethanol vs. acetonitrile solvents).
- Salt dissociation : Ensure stoichiometric HCl to prevent free amine crystallization.
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small crystals. SHELXL refinement () resolves disorder in the cyclopropyl ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
